molecular formula C6H10Cl2OSe B14511762 3,5-Bis(chloromethyl)-1,4-oxaselenane CAS No. 62757-28-2

3,5-Bis(chloromethyl)-1,4-oxaselenane

Cat. No.: B14511762
CAS No.: 62757-28-2
M. Wt: 248.02 g/mol
InChI Key: ZULOGSKOZRQINX-UHFFFAOYSA-N
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Description

3,5-Bis(chloromethyl)-1,4-oxaselenane is a strategic synthetic intermediate incorporating both oxygen and selenium within a six-membered 1,4-oxaselenane heterocycle, a scaffold of significant interest in advanced chemical research . The core 1,4-oxaselenane structure is recognized for its value in developing nucleoside analogs, particularly for investigative anticancer therapies, and has applications in homogeneous immunoassay detection . The presence of two reactive chloromethyl groups on the ring enables versatile molecular elaboration through nucleophilic substitution reactions, facilitating the construction of more complex molecular architectures and diverse selenium-containing compounds. Researchers are exploring the unique electronic and optical properties of such selenium-heterocycle derivatives for potential applications in materials science . This compound is intended for research and development purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. For comprehensive safety information, handling procedures, and specific product specifications, please contact our technical support team or refer to the available Safety Data Sheet (SDS).

Properties

CAS No.

62757-28-2

Molecular Formula

C6H10Cl2OSe

Molecular Weight

248.02 g/mol

IUPAC Name

3,5-bis(chloromethyl)-1,4-oxaselenane

InChI

InChI=1S/C6H10Cl2OSe/c7-1-5-3-9-4-6(2-8)10-5/h5-6H,1-4H2

InChI Key

ZULOGSKOZRQINX-UHFFFAOYSA-N

Canonical SMILES

C1C([Se]C(CO1)CCl)CCl

Origin of Product

United States

Preparation Methods

Primary Synthesis via Selenium Dichloride and Diallyl Ether

Reaction Overview

The most efficient route to 3,5-bis(chloromethyl)-1,4-oxaselenane involves the cycloaddition of selenium dichloride (SeCl₂) with diallyl ether (C₆H₁₀O). The reaction proceeds through a stepwise mechanism, initiated by the electrophilic attack of SeCl₂ on one of the allylic double bonds, forming a seleniranium cation intermediate. Anchimeric assistance from the adjacent chloromethyl group directs the second electrophilic attack, leading to regioselective ring closure and the formation of a six-membered 1,4-oxaselenane ring.

Experimental Procedure
  • Reactants : Selenium dichloride (1.0 equiv), diallyl ether (1.0 equiv).
  • Conditions : Conducted in anhydrous dichloromethane at 0–5°C under nitrogen atmosphere.
  • Workup : The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 9:1).
  • Yield : 70% isolated yield of cis-3,5-bis(chloromethyl)-1,4-oxaselenane.
Stereochemical Outcome

The reaction exhibits high stereoselectivity, favoring the cis-diastereomer due to minimized steric interactions during cyclization. Nuclear magnetic resonance (NMR) analysis confirms the cis-configuration through coupling constants (J = 6.8 Hz for adjacent protons).

Alternative Halogenation: Selenium Dibromide

Brominated Analog Synthesis

Replacing SeCl₂ with selenium dibromide (SeBr₂) yields 3,5-bis(bromomethyl)-1,4-oxaselenane. Unlike the chlorinated counterpart, this reaction produces a 1:1 mixture of cis- and trans-diastereomers. The larger bromine atoms reduce steric constraints, permitting both configurations during ring closure.

Key Data
Parameter Value
Yield 76%
cis:trans Ratio 1:1
Purification Recrystallization (ethanol)

Mechanistic Insights

Electrophilic Activation and Cyclization

The reaction mechanism involves two critical steps:

  • Seleniranium Cation Formation : SeCl₂ reacts with diallyl ether, generating a bridged seleniranium ion via electrophilic addition to the double bond.
  • Anchimeric Assistance : The chloromethyl group stabilizes the transition state, directing the second SeCl₂ attack to the adjacent position, ensuring regioselectivity.

Diastereomerization Pathways

The brominated derivative’s cis-trans equilibrium arises from reversible ring-opening and re-closure, facilitated by the polarizable Se–Br bond. In contrast, the Se–Cl bond’s higher electronegativity stabilizes the cis-configuration, preventing isomerization.

Derivative Synthesis and Functionalization

Methoxymethyl Derivatives

Treatment of 3,5-bis(chloromethyl)-1,4-oxaselenane with sodium methoxide (NaOMe) in methanol substitutes chloride with methoxy groups, yielding 3,5-bis(methoxymethyl)-1,4-oxaselenane in 85% yield.

Dihalogenated Oxaselenanes

Sequential halogenation with bromine or iodine introduces dihalogen substituents at the 4-position:

  • 4,4-Dibromo Derivative : Reacting 3,5-bis(chloromethyl)-1,4-oxaselenane with Br₂ in CCl₄ affords 4,4-dibromo-3,5-bis(chloromethyl)-1,4-oxaselenane (92% yield).
  • 4,4-Dichloro Derivative : Similar treatment with Cl₂ gas yields the dichloro analog.

Comparative Analysis of Methods

Yield and Selectivity

Reagent Product Yield Diastereomer Ratio
SeCl₂ 3,5-Bis(chloromethyl)-1,4-oxaselenane 70% >95% cis
SeBr₂ 3,5-Bis(bromomethyl)-1,4-oxaselenane 76% 50% cis, 50% trans

Reaction Kinetics

  • SeCl₂ : Faster cyclization due to higher electrophilicity.
  • SeBr₂ : Slower kinetics but higher tolerance for steric bulk.

Challenges and Limitations

Sensitivity to Moisture

Selenium halides (SeCl₂, SeBr₂) hydrolyze readily, necessitating anhydrous conditions.

Diastereomer Separation

Brominated derivatives require chiral chromatography for enantiomer resolution, increasing operational complexity.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(chloromethyl)-1,4-oxaselenane undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.

    Substitution: The chloromethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.

Major Products Formed

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Bis(chloromethyl)-1,4-oxaselenane has several scientific research applications:

    Biology: Investigated for its potential as an antioxidant due to the presence of selenium.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Bis(chloromethyl)-1,4-oxaselenane involves the interaction of the selenium atom with various molecular targets. Selenium can form selenoenzymes that play a role in redox reactions and cellular defense mechanisms. The compound’s chloromethyl groups can also participate in alkylation reactions, leading to modifications of biomolecules.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

2,5-Bis(chloromethyl)-1,4-bis(octyloxy)benzene (CAS: 174230-68-3)
  • Structure : Aromatic benzene core with two chloromethyl (-CH₂Cl) groups at positions 2 and 5, and two octyloxy (-O-C₈H₁₇) groups at positions 1 and 4.
  • Molecular Formula : C₂₄H₄₀Cl₂O₂ (MW: 431.48 g/mol) .
  • Key Properties :
    • Melting Point: 79–83°C.
    • Purity: ≥97% (GC).
    • Application: Intermediate in organic syntheses, particularly for polymers or surfactants due to its long alkyl chains.

Comparison :

  • Both compounds feature bis(chloromethyl) groups, enabling alkylation reactions.
3,5-Diethyl 2,6-Bis(chloromethyl)-1,4-dihydropyridine-3,4,5-tricarboxylate
  • Structure : 1,4-dihydropyridine core with two chloromethyl groups (positions 2 and 6) and three ester substituents.
  • Molecular Formula: C₁₄H₁₇Cl₂NO₆ (MW: 366.20 g/mol) .
  • Key Properties :
    • Melting Point: 164–166°C.
    • Application: Intermediate in Hantzsch dihydropyridine synthesis, a scaffold for calcium channel modulators.

Comparison :

  • The dihydropyridine’s ester groups and conjugated system enable π-π interactions, contrasting with the oxaselenane’s saturated ring. Both compounds’ chloromethyl groups facilitate crosslinking, but the dihydropyridine’s nitrogen center offers Brønsted basicity, absent in the selenium-containing analog.

Reactivity and Stability

  • 3,5-Bis(chloromethyl)-1,4-oxaselenane :
    • Selenium’s polarizability may enhance nucleophilic substitution at chloromethyl sites compared to carbon or oxygen analogs.
    • The trans chlorine configuration at position 4 could sterically hinder reactions or stabilize intermediates .
  • 2,5-Bis(chloromethyl)-1,4-bis(octyloxy)benzene :
    • Alkoxy groups stabilize the aromatic ring via electron donation, reducing electrophilic substitution susceptibility. Long alkyl chains may slow diffusion-controlled reactions .
  • Dihydropyridine Derivative :
    • Ester groups are prone to hydrolysis under acidic/basic conditions, whereas the oxaselenane’s ether linkage is more resistant.

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